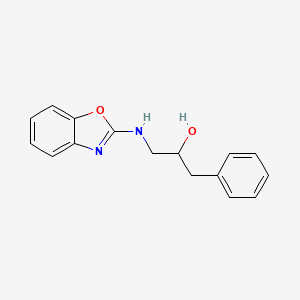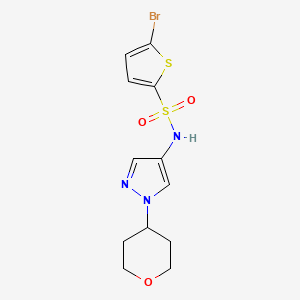![molecular formula C17H18FNO3S B2702303 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene CAS No. 2411291-47-7](/img/structure/B2702303.png)
5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene, also known as FST-100, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have promising results in scientific research, particularly in the areas of inflammation and pain management.
作用機序
The mechanism of action of 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene involves its binding to the sigma-1 receptor, which is located in various tissues throughout the body. This binding results in the modulation of various signaling pathways, including those involved in pain and inflammation. 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene has been shown to have a range of biochemical and physiological effects. These include the modulation of cytokine production, the inhibition of inflammatory mediators, and the reduction of pain sensitivity. Additionally, 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene. These include the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to explore the potential of 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene as a therapeutic agent for various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, more research could be conducted to explore the potential of 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene as a tool for studying the sigma-1 receptor and its role in various physiological processes.
合成法
The synthesis of 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-fluorobenzenesulfonyl chloride, followed by the addition of methylamine. This results in the formation of 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene, which can then be purified through various methods.
科学的研究の応用
5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene has been studied extensively in scientific research for its potential use as an anti-inflammatory and analgesic agent. In particular, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
特性
IUPAC Name |
5-[(4-fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-23(20,21)22-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDLWNKJHJGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)amino]methyl}phenyl sulfurofluoridate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

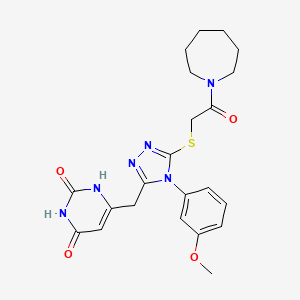
![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)
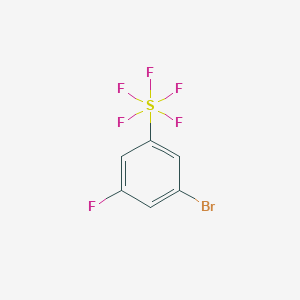
![1-Methyl-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrazole-4-carboxamide](/img/structure/B2702229.png)
![N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2702232.png)
![11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2702233.png)
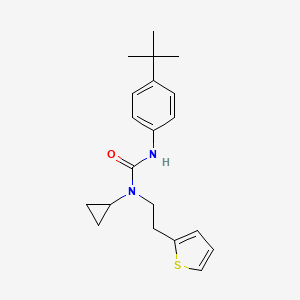
![methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2702235.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2702236.png)
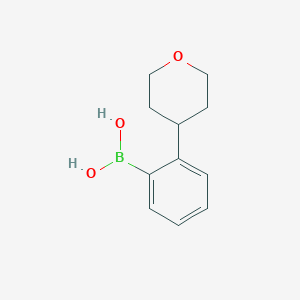
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2702240.png)

